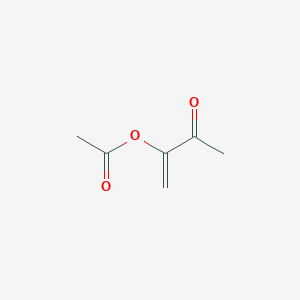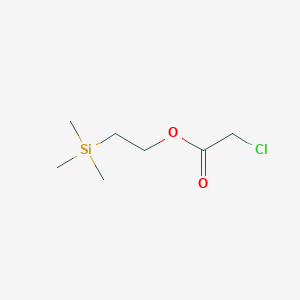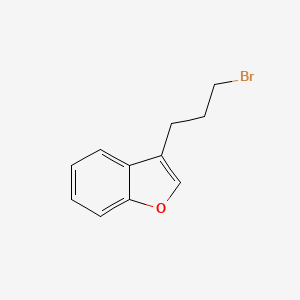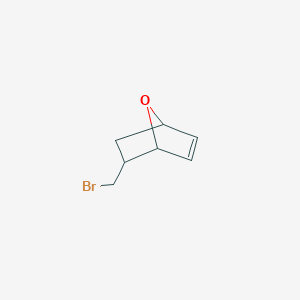
3-Acetoxy-3-buten-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetoxy-3-buten-2-one is an organic compound with the molecular formula C6H8O3 It is a derivative of butenone, featuring an acetoxy group at the third carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Acetoxy-3-buten-2-one can be synthesized through several methods. One common approach involves the acetylation of 3-buten-2-one using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the acetyl group being introduced at the third carbon position of the butenone molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetoxy-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted butenone derivatives.
Aplicaciones Científicas De Investigación
3-Acetoxy-3-buten-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and synthesis of bioactive compounds.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-acetoxy-3-buten-2-one involves its reactivity with various nucleophiles and electrophiles. The acetoxy group can be hydrolyzed to form an alcohol, which can further participate in various chemical reactions. The compound’s reactivity is influenced by the presence of the conjugated double bond, which can undergo addition reactions with electrophiles.
Comparación Con Compuestos Similares
Similar Compounds
3-Acetoxy-2-butanone: Another acetoxy-substituted butanone with similar reactivity but different structural properties.
4-Methoxy-3-buten-2-one: A methoxy-substituted butenone with distinct chemical behavior.
Uniqueness
3-Acetoxy-3-buten-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial processes.
Propiedades
Fórmula molecular |
C6H8O3 |
|---|---|
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
3-oxobut-1-en-2-yl acetate |
InChI |
InChI=1S/C6H8O3/c1-4(7)5(2)9-6(3)8/h2H2,1,3H3 |
Clave InChI |
OUEUSGBKCLJPAC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=C)OC(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[3-(4-Methyl-pyridin-2-yloxy)-phenyl]-methanol](/img/structure/B8276770.png)


